molecular formula C4H6ClN3S B1320873 Thiazole-2-carboximidamide hydrochloride CAS No. 247037-82-7

Thiazole-2-carboximidamide hydrochloride

Cat. No.: B1320873
CAS No.: 247037-82-7
M. Wt: 163.63 g/mol
InChI Key: MOIIOZOJYWYXEP-UHFFFAOYSA-N
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Description

Thiazole-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C4H6ClN3S. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

Thiazole-2-carboximidamide hydrochloride is a compound with a diverse range of biological activities It is known that molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Mode of Action

It is known that thiazole-containing compounds can interact with their targets in various ways, leading to changes in the physiological system . For instance, they can inhibit crucial pathways, enhancing therapeutic effects, particularly in anticancer treatments .

Biochemical Pathways

This compound, like other thiazole-containing compounds, can affect various biochemical pathways. For instance, it has been noted that such compounds can enhance therapeutic anticancer effects through inhibiting crucial pathways . .

Pharmacokinetics

It is known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body

Result of Action

It is known that thiazole-containing compounds can have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Thiazole-2-carboximidamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with c-Met kinase, a receptor tyrosine kinase involved in cell growth, differentiation, and survival this compound acts as an inhibitor of c-Met kinase, thereby affecting its activity and downstream signaling pathways

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines . This compound also affects the phosphorylation status of proteins involved in signaling cascades, thereby altering cellular responses to external stimuli. Furthermore, this compound can impact gene expression by regulating transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to the disruption of signaling pathways that promote cell proliferation and survival. Additionally, this compound may interact with other enzymes and proteins, modulating their activity and influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities . Long-term exposure to this compound can lead to sustained inhibition of c-Met kinase and other targets, resulting in prolonged effects on cell signaling and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects by inhibiting c-Met kinase and suppressing tumor growth . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of c-Met kinase activity. Careful dosage optimization is essential to balance therapeutic efficacy and minimize toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution pattern of this compound can affect its therapeutic potential and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell . For example, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components. The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its effects.

Chemical Reactions Analysis

Types of Reactions

Thiazole-2-carboximidamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of thiazole-2-carboxylic acid derivatives, while substitution reactions can yield a variety of functionalized thiazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Thiazole-2-carboximidamide hydrochloride can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antitumor drug.

Uniqueness

What sets this compound apart from these similar compounds is its specific functional groups and the unique biological activities they confer. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

1,3-thiazole-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S.ClH/c5-3(6)4-7-1-2-8-4;/h1-2H,(H3,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIIOZOJYWYXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595549
Record name 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247037-82-7
Record name Thiazole-2-carboxamidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247037-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Thiazole-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of thiazole-2-carbonitrile (1.5 g, 14 mmol) in 5 mL of dry MeOH was added dropwise a solution of sodium methoxide (0.74 g, 14 mmol) in 10 mL of dry methanol. The reaction mixture was stirred at room temperature until the disappearance of starting material which was checked by LC/MS. After that, ammonium chloride (1.5 g, 28 mmol) was added in one portion and the reaction mixture was stirred overnight. The undissolved material was removed by filtration and the filtrate was concentrated to afford thiazole-2-carboxamidine hydrochloride (Compound A1) as a grey solid which was used directly in the next step without further purification. MS: calc'd 128 (MH+), measured 128 (MH+).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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